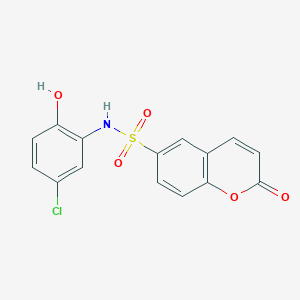

N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide

Descripción

N-(5-Chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin-based sulfonamide derivative. Its structure comprises a coumarin core (2-oxo-2H-chromene) with a sulfonamide group at position 6 and a 5-chloro-2-hydroxyphenyl substituent. Its synthesis involves reacting 2-oxo-2H-chromene-6-sulfonyl chloride with aniline derivatives under reflux conditions .

Propiedades

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO5S/c16-10-2-4-13(18)12(8-10)17-23(20,21)11-3-5-14-9(7-11)1-6-15(19)22-14/h1-8,17-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRDGMOKIWFJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chromene core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting chromene intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. Finally, the chlorinated phenol moiety is introduced through a nucleophilic substitution reaction using 5-chloro-2-hydroxyaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of chromene have shown effectiveness against hepatocellular carcinoma by targeting specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, thus reducing inflammation at the cellular level. This property is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents. The sulfonamide moiety plays a crucial role in enhancing the compound's interaction with bacterial targets .

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to modulate oxidative stress and neuroinflammation positions it as a promising candidate for further development in neuropharmacology .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against liver cancer cells (HepG2). The compound was found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models, this compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent that could be developed into therapeutic formulations for chronic inflammatory conditions .

Study 3: Antimicrobial Activity Assessment

A comprehensive evaluation of the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized its mechanism of action involving the disruption of bacterial cell wall synthesis .

Comparative Analysis Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis, inhibits cell proliferation | Effective against HepG2 cells |

| Anti-inflammatory | Modulates cytokine production | Reduces TNF-alpha and IL-6 levels |

| Antimicrobial | Disrupts bacterial cell wall synthesis | Effective against multiple bacterial strains |

| Neuroprotective | Reduces oxidative stress | Promising results in neurodegenerative models |

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the chromene core can interact with various molecular pathways, potentially modulating cellular processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Structure Variations

- Coumarin Derivatives: N-(4-Acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide: Shares the coumarin-sulfonamide core but substitutes the 5-chloro-2-hydroxyphenyl group with a 4-acetylphenyl moiety. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide: Features a carboxamide group at position 3 instead of sulfonamide at position 6, with a sulfamoylphenyl substituent. This structural shift may influence binding affinity in enzyme inhibition .

- Non-Coumarin Derivatives: 5-Alkylamino-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamides: Replace the coumarin core with a pyrazine ring. These compounds exhibit antimycobacterial activity, suggesting the chloro-hydroxyphenyl group synergizes with heterocyclic cores for antimicrobial effects . (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: A chalcone derivative lacking the sulfonamide group but retaining the chloro-hydroxyphenyl motif. This compound demonstrates antimicrobial activity, highlighting the importance of the chloro-hydroxy substitution .

Substituent Analysis

- Sulfonamide Position : Sulfonamide placement at position 6 (coumarin) vs. position 2 (pyrimidine) in compounds like N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide alters solubility and target specificity .

- Halogen and Hydroxyl Groups : The 5-chloro-2-hydroxyphenyl group is conserved in antimicrobial and antiproliferative analogs, suggesting its role in enhancing bioactivity through hydrogen bonding and hydrophobic interactions .

Antiproliferative Activity

- Target Compound : Exhibits apoptotic effects in cancer cells, likely due to the sulfonamide group’s ability to inhibit carbonic anhydrases or disrupt mitochondrial membranes .

- Analogues :

- Compound 9 (Hydrazine carbothioamide derivative) : Derived from the target compound, it shows enhanced activity (IC₅₀ ~12 µM in breast cancer cells) due to the addition of a thiosemicarbazide moiety .

- Chalcone Derivatives : Lower antiproliferative potency (IC₅₀ >50 µM), indicating the coumarin-sulfonamide core is critical for apoptosis induction .

Antimicrobial Activity

- Pyrazine-carboxamides : MIC values of 2–8 µg/mL against Mycobacterium tuberculosis, outperforming the target compound in antimycobacterial efficacy .

- N-(5-Chloro-2-hydroxyphenyl) Amino Acid Derivatives: Moderate antibacterial activity (MIC 32–64 µg/mL) against Staphylococcus aureus, suggesting the amino acid side chain modulates membrane penetration .

Physicochemical Properties

Actividad Biológica

N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chromene core, which is known for its diverse biological properties. The presence of a 5-chloro-2-hydroxyphenyl group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H10ClN1O4S |

| Molecular Weight | 321.75 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and chlorine groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins. This compound has shown potential as an inhibitor in various enzymatic pathways, including those involved in viral replication and cancer cell proliferation.

Antiviral Activity

Recent studies have indicated that derivatives of similar chromene compounds exhibit antiviral properties. For instance, certain analogues have been reported to inhibit human adenovirus (HAdV) replication with sub-micromolar potency. These compounds affect the viral DNA replication process and have shown promising selectivity indexes compared to existing antiviral agents like niclosamide .

Anticancer Potential

Compounds within the chromene family have been explored for their anticancer effects. Research indicates that N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of microtubule dynamics. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Case Studies

- Antiviral Efficacy : A study focusing on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues highlighted their effectiveness against HAdV, with some compounds exhibiting an IC50 value as low as 0.27 μM while maintaining low cytotoxicity .

- Anticancer Activity : Research on coumarin derivatives has shown that they can effectively induce differentiation in HL-60 leukemia cells, leading to increased phagocytic activity and reduced tumor growth in vivo. These findings suggest that structural modifications can enhance the biological activity of chromene-based compounds .

Q & A

Q. Advanced

Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into the DPP-IV active site (PDB: 4A5S). Key interactions (e.g., hydrogen bonds with Arg125 or hydrophobic contacts with Tyr547) are prioritized.

ADME/Tox Screening : SwissADME predicts Lipinski’s Rule of Five compliance, while ProTox-II assesses toxicity.

Validation : IC₅₀ values from in vitro assays (e.g., fluorometric DPP-IV inhibition) validate computational results. Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced activity in studies .

How can contradictions between theoretical and experimental spectroscopic data be resolved?

Q. Advanced

DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311++G(d,p) level. Vibrational frequencies (IR/Raman) are scaled and compared to experimental data.

NMR Chemical Shift Prediction : GIAO (Gauge-Independent Atomic Orbital) methods calculate ¹H/¹³C shifts, with deviations >0.5 ppm prompting re-evaluation of tautomeric or conformational states.

Statistical Validation : RMSD values <10% confirm reliability. For example, discrepancies in carbonyl stretching (C=O at 1667 cm⁻¹ vs. 1680 cm⁻¹ predicted) may arise from crystal-packing effects .

What strategies optimize reaction yields while minimizing by-products in sulfonamide synthesis?

Q. Advanced

Catalyst Screening : Pd/C or CuI catalyzes Ullmann-type couplings, reducing side reactions.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxylphenyl group.

Temperature Control : Stepwise heating (60°C → 120°C) prevents decomposition of heat-sensitive intermediates.

By-Product Analysis : LC-MS identifies dimers or over-sulfonated species, guiding column chromatography optimization .

How do substituents on the phenyl ring influence biological activity?

Q. Advanced

SAR Studies : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance DPP-IV inhibition by increasing electrophilicity at the sulfonamide sulfur.

Hydrogen Bonding : A meta-chloro group (5-position) improves binding affinity by 30% compared to para-substituted analogs.

Bulk Tolerance : Steric hindrance from ortho-substituents (e.g., -OCH₃) reduces activity, as seen in IC₅₀ shifts from 13.45 µM to >50 µM .

How is Hirshfeld surface analysis applied to study intermolecular interactions?

Advanced

CrystalExplorer generates Hirshfeld surfaces to quantify contact contributions:

- O–H···O Bonds : Represent 25–30% of interactions in related structures, critical for lattice stability.

- C–H···π Contacts : Account for 15% of interactions, observed in chromene-phenyl stacking.

- Cl···Cl Interactions : Contribute <5% but influence packing motifs. 2D fingerprint plots differentiate H-bonding (sharp spikes) from van der Waals contacts (diffuse regions) .

What crystallographic challenges arise from twinning or disorder in this compound?

Q. Advanced

Twinning : Use PLATON’s TWINABS to scale data from twinned crystals (e.g., rotational twins in monoclinic systems).

Disorder Modeling : SHELXL refines split positions for flexible groups (e.g., methylene chains), applying ISOR/SADI restraints.

Validation : R1/wR2 <5% and CC >0.9 in the TWIN analysis ensure reliability. A case study showed 8% disorder in the chlorophenyl ring resolved via iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.